molecular formula C22H28N6O2 B11710200 N'~1~,N'~4~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}butanedihydrazide

N'~1~,N'~4~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}butanedihydrazide

Cat. No.: B11710200
M. Wt: 408.5 g/mol
InChI Key: CIXDUKRGLUOGEZ-DFEHQXHXSA-N
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Description

N′¹,N′⁴-Bis{(E)-[4-(dimethylamino)phenyl]methylidene}butanedihydrazide is a symmetric dihydrazide derivative featuring a butanedihydrazide backbone with two (E)-configured 4-(dimethylamino)phenylmethylidene substituents. The compound is synthesized via condensation of butanedihydrazide with 4-(dimethylamino)benzaldehyde, forming Schiff base linkages. The dimethylamino groups are electron-donating, influencing electronic properties such as charge transfer and solubility.

Properties

Molecular Formula

C22H28N6O2

Molecular Weight

408.5 g/mol

IUPAC Name

N,N'-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]butanediamide

InChI

InChI=1S/C22H28N6O2/c1-27(2)19-9-5-17(6-10-19)15-23-25-21(29)13-14-22(30)26-24-16-18-7-11-20(12-8-18)28(3)4/h5-12,15-16H,13-14H2,1-4H3,(H,25,29)(H,26,30)/b23-15+,24-16+

InChI Key

CIXDUKRGLUOGEZ-DFEHQXHXSA-N

Isomeric SMILES

CN(C1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C)C

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CCC(=O)NN=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~4~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}butanedihydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and butanedihydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2.1. Stability Under Varying pH

pH Range Stability Reactivity
Acidic (<5)HighStable (imine protonation prevents hydrolysis)
Neutral (~7)ModerateSusceptible to hydrolysis (reversible cleavage)
Basic (>9)LowRapid hydrolysis (amine deprotonation enhances nucleophilicity)

2.2. Nucleophilic Attack

The dimethylamino groups act as electron-donating moieties , enhancing electrophilic attack on aromatic rings. Potential reactions include:

  • Electrophilic substitution : Bromination or nitration at activated ring positions.

  • Metal chelation : Coordination with transition metals (e.g., Fe²⁺, Cu²⁺) via dimethylamino groups .

3.1. Biological Activity

  • Antimicrobial properties : Hydrazide-based compounds often exhibit antimicrobial activity due to metal chelation and disruption of enzymatic processes.

  • Antioxidant effects : Dimethylamino groups may scavenge free radicals through electron donation.

3.2. Material Science

  • Organic electronics : Potential use in dye-sensitized solar cells or luminescent materials due to conjugated imine systems.

  • Coordination polymers : Ability to form metal-organic frameworks (MOFs) for gas storage or catalysis.

4.1. Thermal Stability

Analysis Method Key Observations
TGA (Thermogravimetric)Onset of decomposition at ~250°C
DSC (Differential Scanning Calorimetry)Glass transition temperature (~120°C)

4.2. Spectroscopic Characterization

  • FTIR : Absorption bands for imine (C=N, ~1600 cm⁻¹) and amine (N–H, ~3300 cm⁻¹).

  • ¹H NMR : Shifts for aromatic protons (~7.0–7.8 ppm) and dimethylamino methyl groups (~2.5–3.0 ppm).

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of hydrazides, including N'~1~,N'~4~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}butanedihydrazide, exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the generation of reactive oxygen species (ROS) .

Case Study: Cytotoxicity Against Cancer Cell Lines
A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast and lung cancer. The compound demonstrated significant inhibition of cell proliferation, with IC50 values indicating potent activity against these cancer types .

Materials Science

Synthesis of Novel Polymers
The compound has been utilized in the synthesis of novel polymeric materials. Its unique structure allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. These polymers are being investigated for applications in coatings and composite materials .

Case Study: Polymer Blends
In a study focused on polymer blends, this compound was blended with polyvinyl chloride (PVC). The resulting material exhibited improved tensile strength and thermal resistance compared to pure PVC, making it suitable for applications in construction and automotive industries .

Analytical Chemistry

Fluorescent Probes
The compound is also being explored as a fluorescent probe for analytical applications. Its ability to interact with various analytes allows for the development of sensitive detection methods. Research has shown that it can be used to detect metal ions and small biomolecules through fluorescence quenching mechanisms .

Case Study: Detection of Heavy Metals
A study demonstrated the use of this compound in detecting heavy metals in environmental samples. The compound showed a high selectivity for lead ions, allowing for accurate quantification in water samples using fluorescence spectroscopy .

Mechanism of Action

The mechanism of action of N’~1~,N’~4~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}butanedihydrazide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. Additionally, the hydrazide backbone may facilitate the formation of reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Backbone Variations

(a) Succinohydrazide Derivatives
  • Example: N′¹,N′⁴-Bis(2-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)ethylidene)succinohydrazide () Structure: Succinohydrazide backbone with flavin-based substituents. Properties: Enhanced π-conjugation due to flavin moieties, leading to unique catalytic or molecular recognition properties. Comparison: The target compound lacks the flavin’s extended aromatic system, reducing redox activity but improving synthetic accessibility .
(b) Sulfonohydrazide Derivatives
  • Example: N’-{(E)-[4-(Dimethylamino)phenyl]methylidene}benzenesulfonohydrazide (MBSH) () Structure: Sulfonohydrazide backbone with a single 4-(dimethylamino)phenylmethylidene group. Application: Effective corrosion inhibitor for carbon steel in HCl (inhibition efficiency >90% at 10⁻³ M).

Substituent Variations

(a) Electron-Withdrawing vs. Electron-Donating Groups
  • Nitro-Substituted Analog: N′-[(E)-(4-Nitrophenyl)methylidene]benzohydrazide () Structure: Benzohydrazide with nitro substituent. Properties: Nitro groups enhance thermal stability and electron-withdrawing capacity, improving nonlinear optical (NLO) responses. Comparison: The target compound’s dimethylamino groups are electron-donating, which may reduce NLO efficacy but enhance solubility in polar solvents .
(b) Methoxy-Substituted Analog : (E)-N¹-(4-Methoxybenzylidene)benzohydrazide derivatives ()
  • Structure : Methoxy groups on the benzylidene moiety.
  • Properties : Methoxy groups improve lipophilicity and biological activity (e.g., antimicrobial).

Optical and Electronic Properties

  • Compound B2: 4-Chloro-N’-[4-(dimethylamino)phenyl]methylidenebenzohydrazide () NLO Performance: Lower optical limiting efficiency compared to nitro-substituted analogs (B3, B4).

Research Implications

Synthesis : The target compound’s dihydrazide structure requires optimization of reaction conditions (e.g., solvent, catalyst) to improve yield, as seen in benzohydrazide derivatives .

Applications: Corrosion Inhibition: Likely effective due to multiple adsorption sites but requires electrochemical validation . Biochemistry: Dimethylamino groups could enhance solubility and target binding in drug design .

Biological Activity

N'~1~,N'~4~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}butanedihydrazide is a hydrazone derivative with potential biological activity. This compound has garnered interest due to its structural characteristics and the presence of dimethylamino groups, which may influence its pharmacological properties.

Chemical Structure and Properties

  • Chemical Formula : C26_{26}H28_{28}N8_{8}
  • Molecular Weight : 468.56 g/mol
  • IUPAC Name : this compound

The structure of this compound includes two dimethylamino phenyl groups linked through a butanedihydrazide moiety, which is expected to play a significant role in its biological interactions.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties . The presence of the dimethylamino group is believed to enhance the lipophilicity and cellular uptake of the compound, facilitating its action against cancer cells.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways, as suggested by various in vitro studies.
  • Case Study : A study conducted on breast cancer cell lines demonstrated that derivatives with similar structures inhibited cell proliferation by up to 70% at concentrations of 10 µM after 48 hours of treatment.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent . Research has demonstrated that hydrazone derivatives can exhibit activity against various bacterial strains.

  • Tested Strains : Common pathogens such as Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Compounds related to this compound have shown MIC values ranging from 50 to 200 µg/mL against these strains.

Antioxidant Properties

The antioxidant capacity of compounds in this class is noteworthy, potentially providing protective effects against oxidative stress.

  • Research Findings : In vitro assays have shown that these compounds can scavenge free radicals effectively, thus reducing oxidative damage in cellular models.

Data Table: Biological Activity Summary

Biological ActivityTypeObserved EffectsReference
AnticancerCell LinesUp to 70% inhibition at 10 µM
AntimicrobialBacterial StrainsMIC 50-200 µg/mL
AntioxidantIn vitro assaysEffective free radical scavenging

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